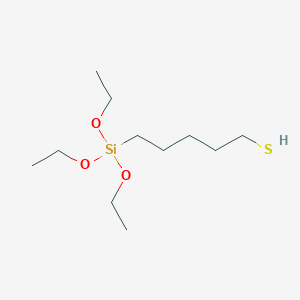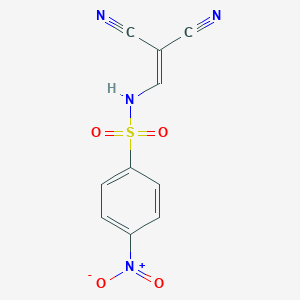![molecular formula C9H7Cl2NO3 B14511598 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid CAS No. 62804-97-1](/img/structure/B14511598.png)
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid is an organic compound that belongs to the pyridine group It is characterized by the presence of a dichloropyridinyl group attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid typically involves the reaction of 2,6-dichloropyridine with but-2-enoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloropyridinyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
科学的研究の応用
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
3,5,6-Trichloro-2-pyridyloxyacetic acid: Another compound with similar structural features and applications.
Uniqueness
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichloropyridinyl group and butenoic acid moiety contribute to its unique properties and make it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
62804-97-1 |
|---|---|
分子式 |
C9H7Cl2NO3 |
分子量 |
248.06 g/mol |
IUPAC名 |
3-(2,6-dichloropyridin-3-yl)oxybut-2-enoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c1-5(4-8(13)14)15-6-2-3-7(10)12-9(6)11/h2-4H,1H3,(H,13,14) |
InChIキー |
CEXGNWWZNBLVBY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)OC1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




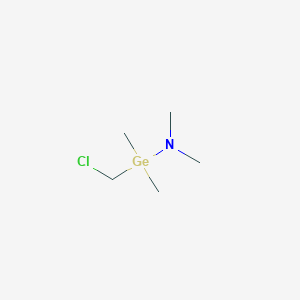

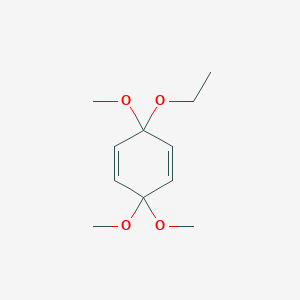


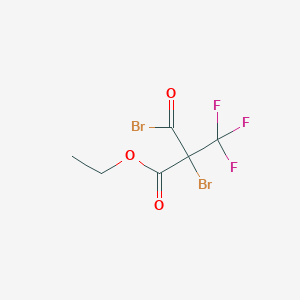
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)


![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
